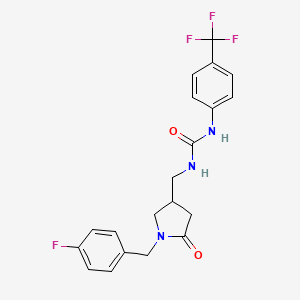

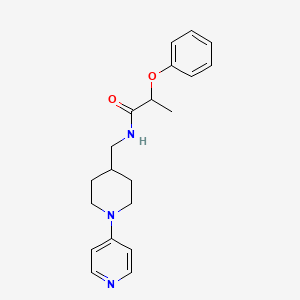

![molecular formula C22H18N2O2S B2959335 N-[4-(1,3-苯并噻唑-2-基)-3-羟基苯基]-2,5-二甲基苯甲酰胺 CAS No. 946309-90-6](/img/structure/B2959335.png)

N-[4-(1,3-苯并噻唑-2-基)-3-羟基苯基]-2,5-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various methods. One of the methods includes the acylation of 4,5,6-trisubstituted 2-aminobenzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For instance, their luminescence properties can be investigated .科学研究应用

缓蚀

苯并噻唑衍生物,包括与 N-[4-(1,3-苯并噻唑-2-基)-3-羟基苯基]-2,5-二甲基苯甲酰胺相关的化合物,因其缓蚀性能而受到研究。例如,苯并噻唑衍生物对酸性溶液中的碳钢表现出显著的缓蚀效率,突出了它们在保护金属免受腐蚀方面的潜力。这些抑制剂通过吸附在金属表面上起作用,提供保护层以降低腐蚀速率 (Hu 等,2016).

抗肿瘤活性

某些苯并噻唑化合物,与感兴趣的化学结构密切相关,已显示出有希望的抗肿瘤活性。这些化合物对包括乳腺癌和肾癌在内的各种人类癌细胞系表现出选择性的生长抑制特性。抗肿瘤机制被认为涉及代谢激活,导致癌细胞的选择性毒性。这突出了苯并噻唑衍生物在癌症治疗中的潜在治疗应用 (Kashiyama 等,1999).

材料保护

苯并噻唑衍生物还因其增强材料在恶劣环境中耐腐蚀的能力而被探索。例如,特定的苯并噻唑基化合物显着提高了低碳钢在酸性条件下的耐腐蚀性,表明它们在材料保护和维护中的应用 (Salarvand 等,2017).

发光和传感应用

苯并噻唑衍生物表现出独特的发光特性,使其适用于各种传感和成像应用。例如,某些苯并噻唑化合物表现出聚集诱导的发射增强,可用于开发用于光学和电子器件的高级材料 (Lu 等,2017).

作用机制

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets play crucial roles in neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

Benzothiazole derivatives have been found to exhibit modest to strong inhibition of acetylcholinesterase (ache) and aβ 1-42 aggregation . This suggests that the compound may interact with these targets, leading to their inhibition and subsequent changes in cellular processes.

Biochemical Pathways

The inhibition of ache and aβ 1-42 aggregation suggests that the compound may affect pathways related to neurotransmission and amyloid-beta metabolism, which are critical in the pathogenesis of neurodegenerative diseases .

Pharmacokinetics

One study mentioned that the synthesized benzothiazole derivatives exhibited a favorable pharmacokinetic profile .

Result of Action

The inhibition of ache and aβ 1-42 aggregation suggests that the compound may have potential therapeutic effects in neurodegenerative diseases by modulating neurotransmission and amyloid-beta metabolism .

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-13-7-8-14(2)17(11-13)21(26)23-15-9-10-16(19(25)12-15)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOFIPZRHLJXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2959256.png)

![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)

![(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2959262.png)

![Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride](/img/structure/B2959264.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2959265.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2959266.png)

![1-(prop-2-yn-1-yl)-N-{2-[(thiophen-2-yl)formamido]ethyl}piperidine-4-carboxamide](/img/structure/B2959271.png)